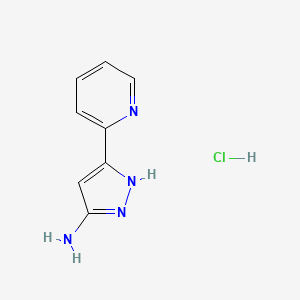
3-Amino-5-(2-pyridyl)-1H-pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD21332862” is a chemical entity with significant interest in various scientific fields It is known for its unique structural properties and potential applications in chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD21332862” involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: On an industrial scale, the production of “MFCD21332862” is optimized for cost-effectiveness and scalability. The process involves large-scale reactors and continuous flow systems to maintain consistent quality and high yield. The use of advanced purification techniques ensures that the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: “MFCD21332862” undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure.
Common Reagents and Conditions: The reactions involving “MFCD21332862” often require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically require nucleophiles or electrophiles, depending on the nature of the substitution.
Major Products Formed: The major products formed from the reactions of “MFCD21332862” depend on the type of reaction and the conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of derivatives.
Scientific Research Applications
“MFCD21332862” has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications due to its biological activity. In industry, it is used in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “MFCD21332862” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity. This interaction can result in the modulation of biochemical pathways, ultimately affecting cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds: Several compounds are structurally similar to “MFCD21332862,” including those with similar functional groups and core structures. Examples include compounds with similar reactivity and applications in scientific research.
Uniqueness: What sets “MFCD21332862” apart from similar compounds is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C8H9ClN4 |
|---|---|
Molecular Weight |
196.64 g/mol |
IUPAC Name |
5-pyridin-2-yl-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H8N4.ClH/c9-8-5-7(11-12-8)6-3-1-2-4-10-6;/h1-5H,(H3,9,11,12);1H |
InChI Key |
FIPBRZVTPXGGSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NN2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



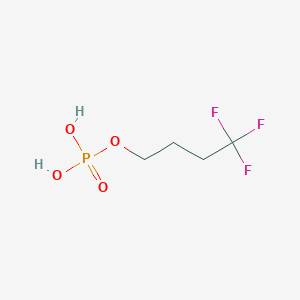
![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)
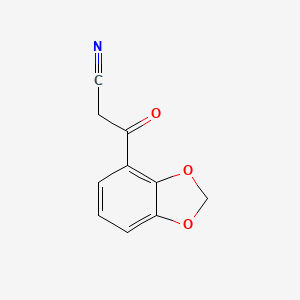


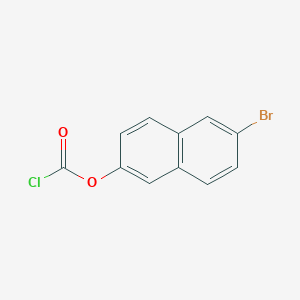
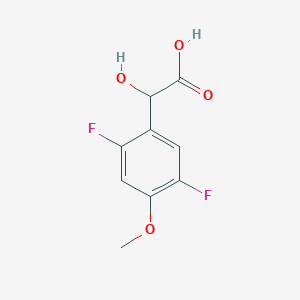

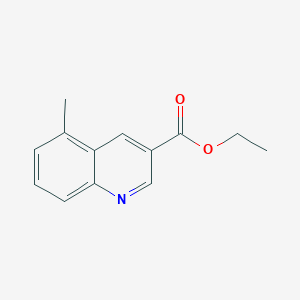

![2-[1,3-bis(4-tert-butylphenyl)-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13700759.png)

![(S)-2-Amino-3-[4-(benzyloxy)phenyl]-N,N-diethylpropanamide](/img/structure/B13700770.png)
